molecular formula C11H11BrN2O5S2 B6988856 Ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate

Ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate

Cat. No.: B6988856
M. Wt: 395.3 g/mol
InChI Key: RZRRNXSLLSVVER-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a furan ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate typically involves multiple steps. One common approach starts with the bromination of 5-methylfuran to obtain 2-bromo-5-methylfuran . This intermediate is then reacted with thiazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiazole and furan rings can participate in π-π stacking interactions and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a bromine atom and a sulfonamide group allows for diverse chemical modifications and interactions with biological targets.

This compound’s versatility makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O5S2/c1-3-18-10(15)8-9(12)20-11(13-8)14-21(16,17)7-5-4-6(2)19-7/h4-5H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRRNXSLLSVVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NS(=O)(=O)C2=CC=C(O2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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